molecular formula C28H32N4O5 B1193302 dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium

dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium

Cat. No. B1193302
M. Wt: 504.59
InChI Key: XTUCGYCEOQKVGI-UMZWJABMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NGP is a selective μ-opioid receptor (MOR) antagonist.

Scientific Research Applications

Computer-Aided Design of Mn(II) Complexes

The compound, as part of Mn(II) macrocyclic pentaamine complexes, demonstrates significant applications in the field of computer-aided design (CAD). These complexes, including the one specified in your query, have been shown to possess catalytic superoxide dismutase (SOD) activity, surpassing even that of native enzymes. This indicates their potential in biomedical applications, particularly in oxidative stress-related diseases where SOD activity is crucial (Aston et al., 2001).

Synthesis in Organic Chemistry

The compound has been utilized in various synthetic pathways in organic chemistry. For instance, it plays a role in the synthesis of pygmaeocine E, a linear abietane diterpene, showcasing its versatility in complex organic syntheses (Matsumoto et al., 1996).

Development of Antimicrobial and Antitumor Agents

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. Studies have shown promising results, indicating the potential of these compounds in developing new therapeutic agents (Shaheen et al., 2014).

Contribution to Neem Kernel Studies

The compound has been isolated from neem kernels, where it exhibits higher antifeedant activity than other known compounds. This implies its significance in agricultural science, particularly in pest control and plant protection (Malathi et al., 2002).

Catalysis and Synthetic Applications

It's also involved in catalytic processes and synthetic applications, showcasing its role in facilitating complex chemical reactions and syntheses in organic chemistry (Takasu et al., 2000).

properties

Molecular Formula

C28H32N4O5

Molecular Weight

504.59

IUPAC Name

N-(2-(Isonicotinamido)acetyl)-beta-naltrexamine; N-(Isonicotinoylglycoyl)-beta-naltrexamine

InChI

InChI=1S/C28H32N4O5/c33-20-4-3-18-13-21-28(36)8-5-19(31-22(34)14-30-26(35)17-6-10-29-11-7-17)25-27(28,23(18)24(20)37-25)9-12-32(21)15-16-1-2-16/h3-4,6-7,10-11,16,19,21,25,33,36H,1-2,5,8-9,12-15H2,(H,30,35)(H,31,34)/t19-,21-,25+,27+,28-/m1/s1

InChI Key

XTUCGYCEOQKVGI-UMZWJABMSA-N

SMILES

O[C@]1(CC[C@@H](NC(CNC(C2=CC=NC=C2)=O)=O)[C@H]3[C@]1(CC4)C5=C(C=CC(O)=C5O3)C6)[C@@H]6N4CC7CC7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NGP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium
Reactant of Route 2
Reactant of Route 2
dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium
Reactant of Route 3
Reactant of Route 3
dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium
Reactant of Route 4
dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium
Reactant of Route 5
Reactant of Route 5
dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium
Reactant of Route 6
Reactant of Route 6
dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium

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